4-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-CHLORO-N-[1-(2-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro group and an imidazolidinyl moiety containing fluorine and trifluoromethyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-CHLORO-N-[1-(2-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate imidazolidinone derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
4-CHLORO-N-[1-(2-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazolidinone ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-CHLORO-N-[1-(2-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[1-(2-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity and selectivity for these targets, making it a potent inhibitor.
Comparison with Similar Compounds
4-CHLORO-N-[1-(2-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different substituents on the benzene ring.
Sulfasalazine: An anti-inflammatory drug that also contains a sulfonamide group but has a different overall structure.
Sulfadiazine: Another antibiotic with a sulfonamide group, used primarily for treating bacterial infections.
The uniqueness of 4-CHLORO-N-[1-(2-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C16H10ClF4N3O4S |
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Molecular Weight |
451.8 g/mol |
IUPAC Name |
4-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H10ClF4N3O4S/c17-9-5-7-10(8-6-9)29(27,28)23-15(16(19,20)21)13(25)24(14(26)22-15)12-4-2-1-3-11(12)18/h1-8,23H,(H,22,26) |
InChI Key |
OEYRFUAXTIFXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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